3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
CAS No.: 34576-92-6
Cat. No.: VC21313505
Molecular Formula: C9H4ClFO2S
Molecular Weight: 230.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34576-92-6 |
|---|---|
| Molecular Formula | C9H4ClFO2S |
| Molecular Weight | 230.64 g/mol |
| IUPAC Name | 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClFO2S/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H,12,13) |
| Standard InChI Key | HSRSWUJIPYUCSE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Identifiers
3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H4ClFO2S and a calculated molecular weight of 230.64 g/mol . This compound is cataloged in chemical databases with the following identifiers:
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IUPAC Name: 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
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Additional Database Identifiers: MFCD00228531, CHEMBL5281064
Structural Features
The compound consists of a benzothiophene core structure (a benzene ring fused with a thiophene ring) with three key functional groups:
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A chlorine atom at the 3-position of the thiophene ring
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A fluorine atom at the 6-position of the benzene ring
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A carboxylic acid group (-COOH) at the 2-position of the thiophene ring
This specific arrangement of substituents creates a unique electronic environment that influences the compound's chemical properties and reactivity patterns. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) affects the electron density distribution within the aromatic system, potentially enhancing the acidity of the carboxylic acid group and modifying the reactivity of the entire system.
Structural Representations
The structural representation of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid can be described using various chemical notations:
Physical and Chemical Properties
Physical Properties
The physical properties of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid are determined by its structural features. As a carboxylic acid derivative with aromatic character, it is expected to have the following general physical characteristics:
Chemical Properties
The chemical properties of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid are influenced by its functional groups:
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Carboxylic Acid Group: Exhibits typical acidic properties, capable of forming salts with bases, and participates in esterification reactions
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Halogen Substituents: The chlorine and fluorine atoms can undergo nucleophilic aromatic substitution reactions under appropriate conditions
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Benzothiophene Core: Provides aromatic character and can participate in electrophilic aromatic substitution reactions, though the reactivity is modified by the presence of halogen substituents
Synthesis and Production Methods
Hydrolysis of Acid Chloride
One established synthetic route to 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid involves the hydrolysis of 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride. This synthetic pathway proceeds as follows:
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The carbonyl chloride precursor (3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride) is subjected to controlled hydrolysis conditions
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Aqueous solutions of strong bases such as sodium hydroxide are typically employed as reagents for this transformation
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The reaction results in the replacement of the chloride group with a hydroxyl group, yielding the desired carboxylic acid
The carbonyl chloride intermediate itself is typically prepared through a series of reactions involving chlorination and fluorination of benzo[b]thiophene derivatives under controlled conditions.
Related Compounds and Derivatives
Methyl Ester Derivative
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is the methyl ester derivative of the target compound, with molecular formula C10H6ClFO2S and molecular weight 244.67 g/mol. This ester is closely related to 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid and can be prepared through esterification reactions. The ester may serve as a protected form of the carboxylic acid in various synthetic sequences.
Acid Chloride Derivative
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride (C9H3Cl2FOS, MW: 249.09 g/mol) is an important reactive intermediate in the synthesis of the target carboxylic acid. This acid chloride is highly reactive toward nucleophiles and can be used to prepare various derivatives of the carboxylic acid, including esters, amides, and hydrazides.
Carbohydrazide Derivative
3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide (C9H6ClFN2OS, MW: 244.67 g/mol) represents another derivative where the carboxylic acid group has been converted to a carbohydrazide (-CONHNH2) functionality . This modification significantly alters the hydrogen bonding capabilities and potential biological activities of the molecule.
Research Applications and Significance
Pharmaceutical Applications
Based on the structural characteristics of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid, potential pharmaceutical applications may include:
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Building block for medicinal chemistry: The carboxylic acid group provides a versatile handle for further synthetic modifications to create drug candidates
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Bioactive compound development: Benzothiophene derivatives have demonstrated various biological activities including anti-inflammatory, antimicrobial, and anticancer properties
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Pharmacophore component: The specific arrangement of functional groups may contribute to binding interactions with biological targets
Synthetic Utility
As a functionalized heterocyclic compound, 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid serves several important functions in synthetic organic chemistry:
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Advanced intermediate in the synthesis of complex molecules
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Template for structure-activity relationship studies in drug discovery programs
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Source of chirality when incorporated into asymmetric synthetic pathways
Material Science Applications
Benzothiophene derivatives have applications in material science due to their electronic and optical properties:
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Components in organic electronic devices
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Building blocks for conjugated polymers
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Structural elements in photosensitive materials
Structure-Activity Relationships
Electronic Effects
The presence of electron-withdrawing groups (chlorine, fluorine, and carboxylic acid) on the benzothiophene scaffold creates a specific electronic profile:
| Substituent | Position | Electronic Effect |
|---|---|---|
| Chlorine | 3-position | Electron-withdrawing, decreases electron density in the thiophene ring |
| Fluorine | 6-position | Strongly electron-withdrawing, affects the benzene ring's electron distribution |
| Carboxylic Acid | 2-position | Electron-withdrawing, provides hydrogen bonding capability |
This electronic configuration may contribute to specific binding interactions with biological targets or influence reactivity patterns in chemical transformations.
Comparison with Structural Analogs
Comparing 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid with its derivatives reveals structure-function relationships:
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The free carboxylic acid versus the methyl ester: Different hydrogen bonding capabilities and lipophilicity profiles
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The acid versus the carbohydrazide: Expanded hydrogen bonding network in the carbohydrazide derivative
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The halogenation pattern: Provides specific electronic and steric properties that may influence biological activity
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